Ko-3290
Overview
Description
Preparation Methods
Ko-3290 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the key synthetic routes involves the use of alkyne groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This click chemistry reaction is essential for the preparation of this compound.
Chemical Reactions Analysis
Ko-3290 undergoes various chemical reactions, including:
Substitution Reactions: This compound contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that the compound can undergo such reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ko-3290 has several scientific research applications, including:
Mechanism of Action
Ko-3290 exerts its effects by acting as an antagonist of β-adrenoceptors. This means that it binds to these receptors and inhibits their activity, leading to a reduction in lipolysis (the breakdown of fats) in animals . The molecular targets of this compound include β-adrenoceptors, and the pathways involved are related to lipid metabolism and cardiovascular functions .
Comparison with Similar Compounds
Ko-3290 is unique due to its specific combination of cardioselective antagonist properties and antilipolytic effects. Similar compounds include other β-adrenoceptor antagonists, such as propranolol and metoprolol. this compound’s distinct chemical structure and click chemistry capabilities set it apart from these compounds .
Properties
IUPAC Name |
N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEGAEBRVGIBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000796 | |
Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79848-61-6 | |
Record name | Koe 3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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